BenchChemオンラインストアへようこそ!

ABT-239

Histamine H3 Receptor Receptor Binding Affinity Selectivity Profile

ABT-239 is the gold-standard non-imidazole H3R antagonist for preclinical cognition research. It delivers 10- to 150-fold greater in vivo potency than thioperamide or ciproxifan and >1,000-fold selectivity over H1/H2/H4 subtypes, minimizing off-target risk. Its region-specific enhancement of cortical and hippocampal acetylcholine and dopamine—without affecting the striatum—enables precise dissection of circuits relevant to schizophrenia and executive function. With 52–89% oral bioavailability and a defined hERG Ki of 195 nM, ABT-239 serves as the trusted benchmark for target engagement assays, PET tracer studies, and safety pharmacology profiling. Ensure reproducible results with the compound validated by leading CNS researchers.

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
CAS No. 460746-46-7
Cat. No. B1664764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-239
CAS460746-46-7
Synonyms(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
ABT 239
ABT-239
ABT239
benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1
InChIKeyKFHYZKCRXNRKRC-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-239 (CAS 460746-46-7): A Potent, Selective Non-Imidazole H3 Receptor Antagonist for Preclinical Cognitive Research


ABT-239 is a non-imidazole, benzofuran-based histamine H3 receptor (H3R) antagonist and inverse agonist [1]. Developed by Abbott Laboratories, it is a highly potent and selective ligand for the H3R, designed for preclinical research into cognitive disorders and schizophrenia [1]. The compound acts as a functional antagonist, blocking the auto- and hetero-receptors on histaminergic and other neurotransmitter neurons, thereby enhancing the release of key neurotransmitters like acetylcholine, histamine, and dopamine in specific brain regions [2]. Unlike many early H3R antagonists, ABT-239 lacks the imidazole moiety, a structural feature associated with poor brain penetration and off-target effects, contributing to its favorable drug-like properties [1]. It is a widely used tool compound for studying the role of the H3R in CNS function.

Why ABT-239 Cannot Be Replaced by Other In-Class Histamine H3 Receptor Antagonists


Substituting ABT-239 with other H3R antagonists like thioperamide or ciproxifan, or even newer non-imidazole compounds, introduces significant scientific risk due to substantial differences in receptor affinity, functional selectivity, in vivo potency, and pharmacokinetic profiles [1]. While all act on the same receptor, ABT-239 exhibits a unique combination of high potency (pKi ~9.4 for human H3R), exceptional selectivity over other histamine receptor subtypes (>1000-fold), and a specific neurophysiological activation profile that is not a class effect [2]. For instance, its potency in preclinical cognition models is 10- to 150-fold greater than that of earlier antagonists, a difference that directly impacts experimental dosing, off-target risk, and the translatability of results [1]. Relying on a generic or less well-characterized analog without verifying these critical parameters can lead to misinterpretation of biological outcomes, failure to replicate key findings, and wasted resources. The following evidence provides a quantitative basis for this differentiation.

ABT-239: Quantitative Evidence of Differentiation for Scientific Selection and Procurement


Superior Potency and Selectivity for the Human H3 Receptor

ABT-239 demonstrates significantly higher binding affinity for the human histamine H3 receptor (hH3R) and superior selectivity over other histamine receptor subtypes compared to the imidazole-based antagonist ciproxifan and the early reference antagonist thioperamide. This higher potency reduces the required dose and minimizes off-target activity at related receptors [1].

Histamine H3 Receptor Receptor Binding Affinity Selectivity Profile

Superior In Vivo Cognitive Efficacy in a Head-to-Head Preclinical Study

In a direct comparative study of efficacy in a rodent cognition model, ABT-239 demonstrated a 10- to 150-fold improvement in potency compared to several other H3R antagonists, including the widely used tool compounds thioperamide and ciproxifan [1].

Cognitive Enhancement Inhibitory Avoidance In Vivo Potency

Unique and Region-Specific Neurotransmitter Release Profile

Unlike many other H3R antagonists that produce a broad, less targeted increase in neurotransmitter levels, ABT-239 enhances acetylcholine, dopamine, and histamine release with a distinct regional specificity in the rat brain. This specificity, particularly the lack of effect in the striatum, suggests a differentiated pharmacological profile that is not a general class effect [1].

Neurotransmitter Release Microdialysis Regional Specificity

Favorable Pharmacokinetic Profile Supporting Robust In Vivo Studies

ABT-239 possesses a favorable pharmacokinetic profile in multiple species, characterized by a long half-life and good oral bioavailability. These properties are critical for ensuring consistent and sustained target engagement in long-term in vivo behavioral and disease model studies, which is not a feature universally shared by all H3R antagonists [1].

Pharmacokinetics Oral Bioavailability Half-Life

Defined and Differentiated hERG Liability Profile for Risk-Aware Experimental Design

ABT-239's development was halted due to QT prolongation, a liability linked to its interaction with the hERG potassium channel. Crucially, a specific quantitative value for this liability (hERG Ki = 195 nM) is available, allowing researchers to prospectively manage this risk in their experimental designs, unlike many other research compounds where this information is not disclosed [1].

hERG Liability Cardiotoxicity Safety Pharmacology

ABT-239: Recommended Preclinical Research Application Scenarios Based on Differential Evidence


Preclinical Rodent Models of Cognition and Memory Enhancement

ABT-239 is a gold-standard tool compound for studying the role of the histamine H3 receptor in cognitive processes. Its 10- to 150-fold greater potency in vivo compared to earlier antagonists like thioperamide and ciproxifan makes it the preferred choice for robust and reliable efficacy readouts in models of learning and memory, such as inhibitory avoidance and social recognition [1]. The favorable pharmacokinetic profile (t1/2 of 4-29h, 52-89% oral bioavailability) supports both acute and chronic dosing paradigms in rats and mice, simplifying experimental logistics and ensuring consistent target engagement [2].

Investigating H3R-Mediated Modulation of Neurotransmitter Release with Regional Specificity

For studies requiring precise dissection of the H3R's role in regulating specific neurotransmitter systems within distinct brain circuits, ABT-239 provides a uniquely refined pharmacological intervention. Its ability to enhance acetylcholine and dopamine release in the cortex and hippocampus, but notably not in the striatum, allows researchers to probe the functional relevance of this regional specificity in disease models of schizophrenia, attention, and executive function [1].

Use as a Benchmark Tool for hERG Liability Assessment in Early Drug Discovery

ABT-239 serves as an excellent benchmark compound for safety pharmacology profiling, particularly for assessing hERG-related cardiotoxicity risk. With its well-defined hERG Ki of 195 nM, researchers can use ABT-239 as a calibrated comparator when screening new H3R antagonists or other CNS-penetrant compounds [1]. This allows for a quantitative assessment of potential cardiovascular liabilities early in the discovery process, informing SAR and lead optimization strategies.

Target Engagement Validation for Histamine H3 Receptor Occupancy Studies

The high affinity and selectivity of ABT-239 for the H3R (>1000-fold selective over H1, H2, H4) make it an ideal tool for establishing target engagement assays, such as ex vivo receptor occupancy or in vivo PET tracer displacement studies [1]. Its robust brain penetration ensures sufficient exposure to occupy central H3 receptors, providing a reliable positive control for validating new imaging agents or occupancy assays designed for the histamine H3 system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-239

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.